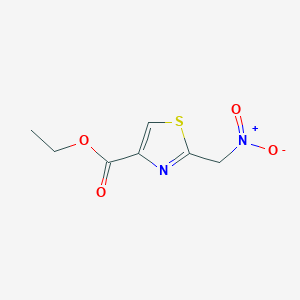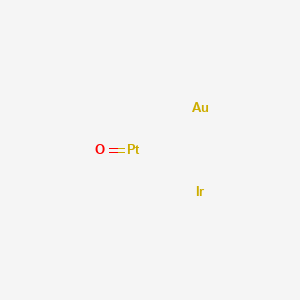
Gold;iridium;oxoplatinum
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Gold;iridium;oxoplatinum is a complex compound that combines the unique properties of gold, iridium, and platinum. These elements belong to the platinum group metals and are known for their exceptional catalytic, electronic, and structural properties. The combination of these metals in a single compound can lead to novel applications in various fields, including catalysis, electronics, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of gold;iridium;oxoplatinum typically involves the co-precipitation of gold, iridium, and platinum salts in an aqueous solution. The process begins with the dissolution of gold chloride, iridium chloride, and platinum chloride in a suitable solvent, such as hydrochloric acid. The solution is then subjected to a reducing agent, such as sodium borohydride, to precipitate the metals as their respective oxides. The precipitate is filtered, washed, and dried to obtain the final compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques, such as chemical vapor deposition or electrodeposition. These methods allow for precise control over the composition and morphology of the compound, which is essential for its application in high-performance devices.
Análisis De Reacciones Químicas
Types of Reactions
Gold;iridium;oxoplatinum undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the unique electronic configurations and oxidation states of the constituent metals.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using strong oxidizing agents, such as hydrogen peroxide or potassium permanganate, under acidic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or hydrazine in an aqueous medium.
Substitution: Substitution reactions often involve the replacement of one metal center with another metal or ligand, facilitated by ligands such as phosphines or amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of higher oxidation state complexes, while reduction can yield lower oxidation state species or elemental metals.
Aplicaciones Científicas De Investigación
Gold;iridium;oxoplatinum has a wide range of scientific research applications due to its unique properties:
Catalysis: The compound is used as a catalyst in various chemical reactions, including hydrogenation, oxidation, and carbon-carbon coupling reactions. Its high catalytic activity and stability make it suitable for industrial processes.
Electronics: The compound’s excellent electrical conductivity and stability make it an ideal material for use in electronic devices, such as sensors and transistors.
Medicine: this compound is being investigated for its potential use in medical applications, including drug delivery and imaging. Its biocompatibility and ability to interact with biological molecules make it a promising candidate for therapeutic and diagnostic purposes.
Material Science: The compound is used in the development of advanced materials with unique mechanical and thermal properties, such as high-strength alloys and heat-resistant coatings.
Mecanismo De Acción
The mechanism of action of gold;iridium;oxoplatinum involves its interaction with various molecular targets and pathways. In catalysis, the compound facilitates the activation and transformation of reactants through its metal centers, which provide active sites for chemical reactions. In biological systems, the compound can interact with proteins, nucleic acids, and other biomolecules, leading to changes in their structure and function. These interactions are mediated by the unique electronic and steric properties of the gold, iridium, and platinum centers.
Comparación Con Compuestos Similares
Gold;iridium;oxoplatinum can be compared with other similar compounds, such as:
Gold;platinum: This compound also exhibits excellent catalytic and electronic properties but lacks the additional stability and activity provided by iridium.
Iridium;platinum: Known for its high catalytic activity, especially in hydrogenation reactions, but does not possess the same level of biocompatibility as gold-containing compounds.
Gold;iridium: Combines the biocompatibility of gold with the catalytic activity of iridium, but may not achieve the same level of performance in electronic applications as this compound.
The uniqueness of this compound lies in its ability to combine the best properties of gold, iridium, and platinum, making it a versatile and valuable compound for various applications.
Propiedades
Número CAS |
189033-13-4 |
|---|---|
Fórmula molecular |
AuIrOPt |
Peso molecular |
600.27 g/mol |
Nombre IUPAC |
gold;iridium;oxoplatinum |
InChI |
InChI=1S/Au.Ir.O.Pt |
Clave InChI |
CBDYMWLIMMIKIH-UHFFFAOYSA-N |
SMILES canónico |
O=[Pt].[Ir].[Au] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


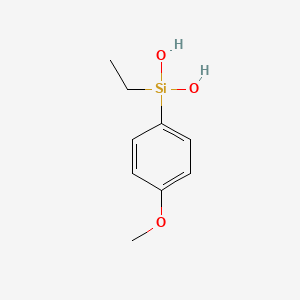


![Benzenesulfonamide, 4-methyl-N-[[4-(trifluoromethyl)phenyl]methylene]-](/img/structure/B12568707.png)


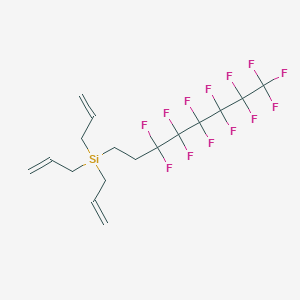
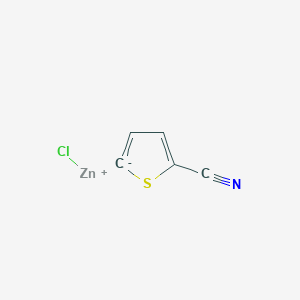
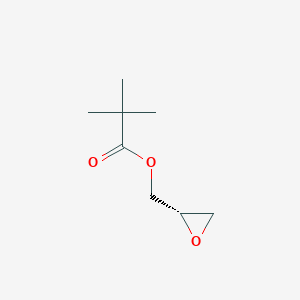
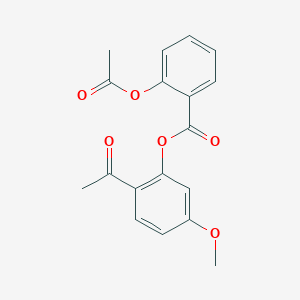
![1-Oxaspiro[2.6]nonane, 4-(3-butenyl)-](/img/structure/B12568742.png)

![8-Methoxy-4,4,6-trimethyl-7,8-dihydro-1H-pyrido[3,4-D][1,3]oxazin-2(4H)-one](/img/structure/B12568765.png)
